Direct Head-to-Head Comparison: RBP4 Antagonist Potency — 2-Tert-butyl-4-(cyclopropylmethoxy)phenol Versus Representative RBP4 Ligand Scaffolds
The target compound, as a substructure embodied within a broader RBP4 antagonist chemotype bearing a fused heterocyclic extension, exhibits an IC₅₀ of 0.121 nM against recombinant RBP4 in a retinol-displacement assay [1]. In contrast, a closely related RBP4-directed chemotype reported in the same patent family (Compound 40 in US10072016 / US9434727) shows an IC₅₀ of 84.9 nM under comparable TR-FRET conditions for retinol-induced RBP4-TTR interaction [2]. Additionally, a distinct RBP4 inhibitor scaffold (US8586571, Compound 80) reports an IC₅₀ of 20 nM in the same functional assay format [3]. The potency difference between 0.121 nM and 84.9 nM represents an approximately 700-fold differential, while the gap versus 20 nM is approximately 165-fold. It must be noted that these data are not derived from a single head-to-head panel but from independent entries in BindingDB under overlapping assay principles; cross-study comparison therefore carries inherent variability.
| Evidence Dimension | RBP4 antagonist IC₅₀ (retinol displacement or TR-FRET assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.121 nM (BindingDB BDBM50026260 / CHEMBL3359024; antagonist mode, E. coli-expressed RBP4). |
| Comparator Or Baseline | Comparator 1: IC₅₀ = 84.9 nM (Compound 40, US10072016; TR-FRET retinol-RBP4-TTR). Comparator 2: IC₅₀ = 20 nM (Compound 80, US8586571; retinol-RBP4-TTR binding assay). |
| Quantified Difference | ~700-fold more potent than Compound 40; ~165-fold more potent than Compound 80 (cross-study). |
| Conditions | Recombinant RBP4; antagonist displacement mode; assay conditions vary slightly between entries (pH, temperature). See sources for details. |
Why This Matters
For teams pursuing RBP4 as a therapeutic target for metabolic disorders, the nearly three-order-of-magnitude potency advantage — even when acknowledged as cross-study — provides a strong rationale for prioritizing procurement of the substructure-containing compound for lead optimization and SAR exploration.
- [1] BindingDB Entry BDBM50026260 / CHEMBL3359024. IC₅₀ = 0.121 nM for RBP4 antagonist activity. View Source
- [2] BindingDB Entry BDBM249462 (US10072016, Compound 40). IC₅₀ = 84.9 nM in TR-FRET retinol-RBP4-TTR assay. View Source
- [3] BindingDB Entry BDBM106688 (US8586571, Compound 80). IC₅₀ = 20 nM in retinol-RBP4-TTR binding assay. View Source
